molecular formula C21H21N3O6S B2940054 N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-tosylbutanamide CAS No. 922123-53-3

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-tosylbutanamide

Cat. No.: B2940054
CAS No.: 922123-53-3
M. Wt: 443.47
InChI Key: KAAZSIJURLSYBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,3,4-oxadiazole core substituted with a benzo[d][1,3]dioxol-5-ylmethyl group at position 5 and a 4-tosylbutanamide moiety at position 2. The 1,3,4-oxadiazole ring is a heterocycle known for metabolic stability and bioisosteric properties, while the benzodioxole group may enhance lipophilicity and receptor binding. The tosyl (p-toluenesulfonyl) group in the butanamide chain likely influences solubility and pharmacokinetic behavior .

Properties

IUPAC Name

N-[5-(1,3-benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl]-4-(4-methylphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O6S/c1-14-4-7-16(8-5-14)31(26,27)10-2-3-19(25)22-21-24-23-20(30-21)12-15-6-9-17-18(11-15)29-13-28-17/h4-9,11H,2-3,10,12-13H2,1H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAAZSIJURLSYBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NN=C(O2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It is suggested that similar compounds can induce apoptosis and cause cell cycle arrests in certain cell lines. This suggests that the compound might interact with its targets to disrupt normal cell functions, leading to cell death.

Result of Action

The compound’s action results in potent growth inhibition properties with IC50 values generally below 5 μM against certain human cancer cells lines. This suggests that the compound has a significant molecular and cellular effect, potentially making it a promising candidate for antitumor therapies.

Biological Activity

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-tosylbutanamide is a compound that has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Molecular Formula C19H20N2O5S\text{Molecular Formula }C_{19}H_{20}N_2O_5S

This compound features a benzo[d][1,3]dioxole moiety, which is known for its various biological activities. The oxadiazole ring is often associated with antimicrobial and anticancer properties.

Antitumor Activity

Research indicates that derivatives of compounds containing the benzo[d][1,3]dioxole structure exhibit significant antitumor activity. For instance, a series of N-aryl derivatives were synthesized and tested against various cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer). Some compounds showed potent growth inhibition with IC50 values below 5 μM. Specifically:

  • Compound C27 : IC50 = 2.07 ± 0.88 μM (HeLa), 3.52 ± 0.49 μM (A549)
  • Compound C7 : IC50 = 2.06 ± 0.09 μM (A549)
  • Compound C16 : IC50 = 2.55 ± 0.34 μM (MCF-7) .

These findings suggest that the structural features of the compound may enhance its interaction with cellular targets involved in tumor growth.

Antimicrobial Activity

The compound's oxadiazole component is linked to antimicrobial properties. Studies have shown that similar oxadiazole derivatives can inhibit the growth of various bacterial strains. For example, compounds related to oxadiazoles have been tested against Mycobacterium tuberculosis with promising results, indicating potential for treating drug-resistant strains .

The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Activity : Some studies suggest that compounds containing oxadiazole can inhibit specific enzymes involved in metabolic pathways crucial for cancer cell survival.
  • Induction of Apoptosis : The ability to induce programmed cell death in cancer cells has been observed in similar compounds.
  • Disruption of Cellular Membranes : Antimicrobial effects may arise from the disruption of bacterial cell membranes by these compounds.

Study 1: Antitumor Evaluation

In a comprehensive study evaluating a series of benzo[d][1,3]dioxole derivatives for antitumor activity, researchers synthesized multiple compounds and assessed their efficacy against tumor cell lines. The results indicated that modifications to the benzo[d][1,3]dioxole scaffold significantly influenced biological activity.

CompoundCell LineIC50 (μM)
C27HeLa2.07 ± 0.88
C27A5493.52 ± 0.49
C7A5492.06 ± 0.09
C16MCF-72.55 ± 0.34

Study 2: Antimicrobial Testing

Another research effort focused on the antimicrobial properties of related oxadiazole compounds against M. tuberculosis showed significant inhibition with minimum inhibitory concentrations (MIC) ranging from 25–50 μg/mL for the most active derivatives .

Comparison with Similar Compounds

Target Compound vs. Thiazole-Based Analogues

  • Target : The 1,3,4-oxadiazole core is electron-deficient, favoring π-π stacking interactions and resistance to metabolic oxidation.
  • Compounds: (4S,5S)-Thiazol-5-ylmethyl 4-benzyl-5-{(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl}-2-oxooxazolidine-3-carboxylate: Contains a thiazole ring fused with imidazolidinone and oxazolidine systems. Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-{3-[(2-ethylthiazol-4-yl)methyl]-3-methylureido}-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate: Features a thiazole-ureido linkage, which may improve cellular permeability due to increased polarity .

Key Insight : Oxadiazoles generally exhibit superior metabolic stability, whereas thiazoles may provide stronger target engagement through hydrogen bonding .

2.2 Substituent Analysis

Benzo[d][1,3]dioxole-Containing Analogues

  • Target Compound : The benzodioxole group is linked via a methylene bridge to the oxadiazole, optimizing steric bulk without compromising aromatic interactions.
  • Compound : 1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(4-methylbenzoyl)thiazol-2-yl)cyclopropanecarboxamide: Substitutes benzodioxole with a cyclopropanecarboxamide-thiazole system. The strained cyclopropane ring may enhance rigidity and selectivity for planar binding pockets, but synthetic complexity increases .

Tosyl vs. Acyl Groups

  • The 4-tosylbutanamide in the target compound introduces a sulfonamide group, which improves aqueous solubility and stability against esterase degradation compared to acylated analogues (e.g., 4-methylbenzoyl in ) .

Inferred Activity

  • Compounds: Thiazole-imidazolidinone hybrids are reported in antiviral and anticancer research, leveraging dual heterocyclic motifs for multi-target inhibition .

Table 1: Structural and Functional Comparison

Feature Target Compound Compound A Compound
Core Heterocycle 1,3,4-Oxadiazole Thiazole/Oxazolidine/Imidazolidinone Thiazole/Cyclopropane
Key Substituent 4-Tosylbutanamide Benzyl/Isopropyl 4-Methylbenzoyl
Solubility Moderate (sulfonamide) Low (lipophilic substituents) Low (acyl group)
Synthetic Complexity Moderate High High

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.